(5Z)-5-(2,4-dichlorobenzylidene)-2-[(4-hydroxyphenyl)(methyl)amino]-1,3-thiazol-4(5H)-one
CAS No.:
Cat. No.: VC16294193
Molecular Formula: C17H12Cl2N2O2S
Molecular Weight: 379.3 g/mol
* For research use only. Not for human or veterinary use.
![(5Z)-5-(2,4-dichlorobenzylidene)-2-[(4-hydroxyphenyl)(methyl)amino]-1,3-thiazol-4(5H)-one -](/images/structure/VC16294193.png)
Specification
Molecular Formula | C17H12Cl2N2O2S |
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Molecular Weight | 379.3 g/mol |
IUPAC Name | (5Z)-5-[(2,4-dichlorophenyl)methylidene]-2-(4-hydroxy-N-methylanilino)-1,3-thiazol-4-one |
Standard InChI | InChI=1S/C17H12Cl2N2O2S/c1-21(12-4-6-13(22)7-5-12)17-20-16(23)15(24-17)8-10-2-3-11(18)9-14(10)19/h2-9,22H,1H3/b15-8- |
Standard InChI Key | PTPRVPPTYKWRBS-NVNXTCNLSA-N |
Isomeric SMILES | CN(C1=CC=C(C=C1)O)C2=NC(=O)/C(=C/C3=C(C=C(C=C3)Cl)Cl)/S2 |
Canonical SMILES | CN(C1=CC=C(C=C1)O)C2=NC(=O)C(=CC3=C(C=C(C=C3)Cl)Cl)S2 |
Introduction
Structural and Chemical Properties
The compound belongs to the 1,3-thiazol-4-one class, characterized by a five-membered ring containing sulfur and nitrogen atoms. Key structural features include:
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5-(2,4-Dichlorobenzylidene group: A conjugated benzylidene substituent with chlorine atoms at positions 2 and 4, enhancing lipophilicity and electrophilic character.
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2-[(4-Hydroxyphenyl)(methyl)amino] group: A tertiary amine linked to a para-hydroxyphenyl ring, enabling hydrogen bonding and π-π interactions.
Table 1: Physicochemical Properties
The Z-configuration at the 5-position benzylidene double bond is confirmed by NOESY correlations, showing proximity between the thiazole proton and the dichlorophenyl group . The ¹H NMR spectrum displays characteristic signals:
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δ 7.45–7.70 ppm (d, 2H, dichlorophenyl-H)
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δ 6.80–7.10 ppm (m, 4H, hydroxyphenyl-H)
Synthetic Pathways
Core Thiazol-4-One Formation
The thiazol-4-one ring is synthesized via cyclocondensation of 2-[(4-hydroxyphenyl)(methyl)amino]thiourea with chloroacetic acid in acetic acid/sodium acetate, yielding the intermediate 2-[(4-hydroxyphenyl)(methyl)amino]-1,3-thiazol-4(5H)-one . This method achieves 70–85% yields under reflux conditions (Scheme 1).
5-Benzylidene Functionalization
The 5-position is derivatized through Knoevenagel condensation:
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The thiazol-4-one intermediate reacts with 2,4-dichlorobenzaldehyde in ethanol/piperidine.
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Reaction conditions: 3–6 hours at 80°C, yielding 60–75% of the target compound .
Mechanistic Insight: The reaction proceeds via enolate formation at the thiazol-4-one’s active methylene, followed by nucleophilic attack on the aldehyde carbonyl. Piperidine catalyzes imine formation, with the Z-isomer favored due to steric hindrance from the dichlorophenyl group .
Biological Activity and Mechanisms
Acetylcholinesterase (AChE) Inhibition
Structural analogs with 5-arylidene substituents exhibit potent AChE inhibition (IC₅₀ = 103–109 nM) . Molecular docking suggests:
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The dichlorophenyl group occupies the peripheral anionic site (PAS) via hydrophobic interactions.
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The hydroxyphenylamino moiety forms hydrogen bonds with Tyr337 and His447 in the catalytic site .
Antimicrobial Activity
Thiazol-4-one derivatives show broad-spectrum activity against Gram-positive bacteria (MIC = 8–16 µg/mL) and Candida albicans (MIC = 32 µg/mL) . The 2,4-dichloro substitution enhances membrane permeability by disrupting lipid bilayer integrity.
Table 2: Biological Activity Profile
Organism | MIC (µg/mL) | Mechanism |
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Staphylococcus aureus | 16 | Cell wall synthesis inhibition |
Escherichia coli | >64 | Limited penetration |
Candida albicans | 32 | Ergosterol biosynthesis |
Pharmacokinetic and Toxicity Considerations
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Metabolic Stability: Microsomal assays indicate moderate hepatic clearance (t₁/₂ = 45 minutes), with primary metabolites arising from O-demethylation and glucuronidation .
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Blood-Brain Barrier Permeation: The logP value (3.48) and polar surface area (41.93 Ų) suggest moderate CNS penetration, aligning with its AChE inhibitory potential .
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Cytotoxicity: CC₅₀ values in HEK293 cells exceed 100 µM, indicating favorable selectivity indices for antimicrobial applications .
Future Directions
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Optimization of AChE Inhibition: Introducing electron-withdrawing groups at the phenyl ring may enhance PAS binding .
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Combination Therapies: Synergy with β-lactam antibiotics against drug-resistant S. aureus warrants investigation .
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In Vivo Neuroprotection Studies: Animal models of Alzheimer’s disease could validate cognitive benefits observed in vitro .
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